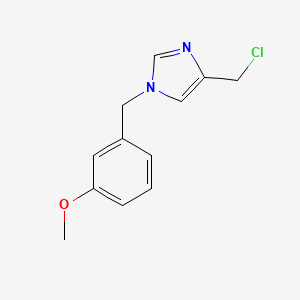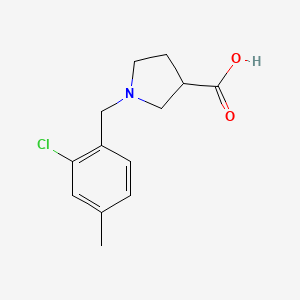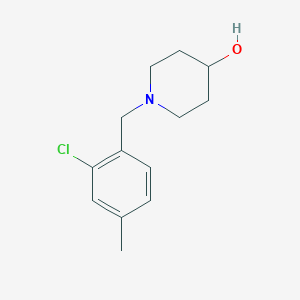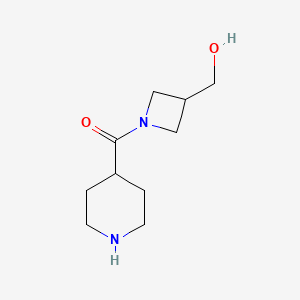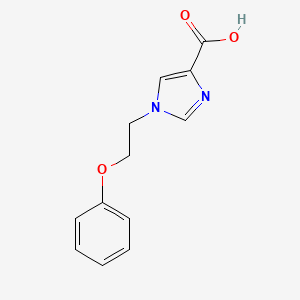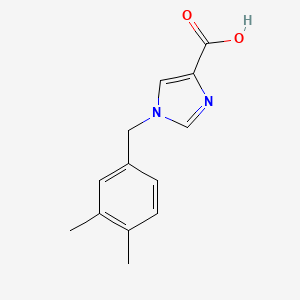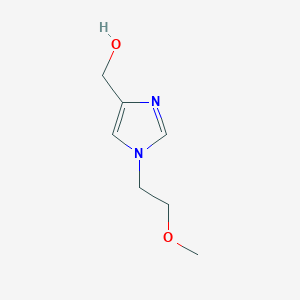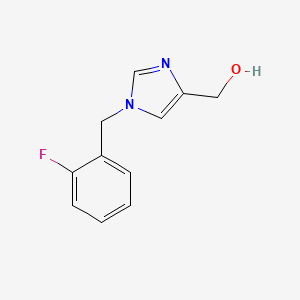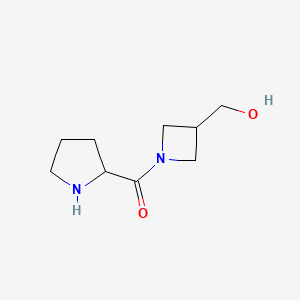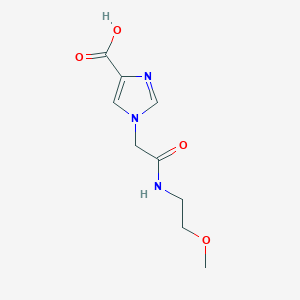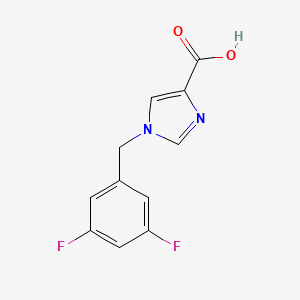
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Vue d'ensemble
Description
The compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. The triazole ring is substituted with a methanamine group and a 2-chloro-4-methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. This ring would be substituted at the 1-position with a methanamine group and at the 4-position with a 2-chloro-4-methylbenzyl group .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, particularly as ligands in transition metal complexes and in click chemistry . The specific reactivity of this compound would depend on the nature of the substituents and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar triazole ring, the nonpolar benzyl group, and the polar amine group .Applications De Recherche Scientifique
Drug Discovery
Triazole derivatives are known for their effectiveness in drug discovery due to their structural similarity with nucleobases. They can be used to replace nucleobases in medicinal compounds, potentially leading to new therapeutic agents .
Organic Synthesis
The triazole ring is a versatile component in organic synthesis. It can be used to create a wide range of complex molecules for various synthetic applications .
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength, which is valuable in materials science .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding, triazoles are useful in supramolecular chemistry for creating complex structures through non-covalent interactions .
Bioconjugation and Chemical Biology
Triazole rings can act as linkers in bioconjugation, connecting biomolecules to other structures without disrupting their function, which is crucial in chemical biology .
Fluorescent Imaging
Triazoles have applications in fluorescent imaging due to their fluorescent properties, which can be utilized in biological studies and diagnostics .
Materials Science
The incorporation of triazoles into materials can lead to the development of new materials with enhanced properties suitable for advanced technological applications .
Antifungal Agents
Novel triazole derivatives have been synthesized as potential inhibitors of glucosamine-6-phosphate synthase (GlmS), which is a target for antifungal drugs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBUAGKSELLVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




